15(R)-17-Phenyl trinor prostaglandin F2alpha

説明

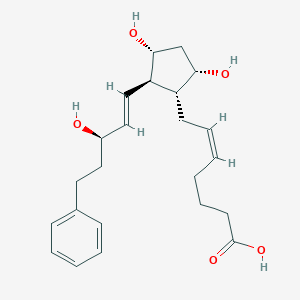

15(R)-17-Phenyl trinor prostaglandin F2α (15(R)-17-Ph-TNPGF2α) is a synthetic prostaglandin analog derived from the natural prostaglandin F2α (PGF2α) backbone. Key structural modifications include:

- Trinor configuration: Removal of three methylene groups (C17–C20) from the omega chain.

- 17-Phenyl substitution: A phenyl group replaces the C17–C20 chain, enhancing metabolic stability and receptor selectivity .

- 15(R) stereochemistry: The 15-hydroxyl group adopts the R-configuration, distinguishing it from the natural 15(S)-PGF2α. This stereochemical inversion is critical for its biological activity .

This compound is a bioactive metabolite of 17-phenyl trinor PGF2α ethyl amide (bimatoprost), a prodrug used clinically to lower intraocular pressure in glaucoma by activating prostanoid FP receptors .

特性

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-MTDOSWCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary target of 15®-17-Phenyl trinor prostaglandin F2alpha is the Prostaglandin F2α receptor (FP receptor) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition. It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders.

Mode of Action

15®-17-Phenyl trinor prostaglandin F2alpha acts by binding to the FP receptor. It is a less potent epimer of the naturally occurring mammalian autacoid PGF2α. Its reduced potency might be due to its reduced affinity for FP receptors.

Biochemical Pathways

The action of 15®-17-Phenyl trinor prostaglandin F2alpha is involved in the regulation of several biochemical pathways. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin. This suggests that PGF2α and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum.

Pharmacokinetics

It is known that the elimination half-life of prostaglandin f2α, a related compound, is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma.

Result of Action

The action of 15®-17-Phenyl trinor prostaglandin F2alpha results in various molecular and cellular effects. For instance, through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat.

生化学分析

Biochemical Properties

15®-17-Phenyl trinor prostaglandin F2alpha interacts with various enzymes, proteins, and other biomolecules. It acts on its specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs). It has been shown to have reduced affinity for FP receptors, which might be due to its unique structure.

Cellular Effects

15®-17-Phenyl trinor prostaglandin F2alpha has significant effects on various types of cells and cellular processes. For instance, it has been shown to suppress tumor volume in breast cancer cell lines. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 15®-17-Phenyl trinor prostaglandin F2alpha involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with the FP receptor.

Temporal Effects in Laboratory Settings

Over time, the effects of 15®-17-Phenyl trinor prostaglandin F2alpha can change in laboratory settings. It has been shown that the plasma clearance of this compound is slower in mares than in heifers, indicating its stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 15®-17-Phenyl trinor prostaglandin F2alpha vary with different dosages in animal models. For instance, in sheep, the minimal effective systemic dose is 144 μg/kg body weight, while in cattle, the dose is about 40 μg/kg body weight.

Metabolic Pathways

15®-17-Phenyl trinor prostaglandin F2alpha is involved in various metabolic pathways. It is formed through COXs on arachidonic acid via a two-step enzymatic process. The metabolism of this compound is mediated by NAD±dependent 15-hydroxyprostaglandin dehydrogenase (PGDH), which catalyzes the initial rate-limiting step in the conversion of prostaglandins to their inactive 15-keto metabolites.

Transport and Distribution

15®-17-Phenyl trinor prostaglandin F2alpha is transported and distributed within cells and tissues. After synthesis, prostaglandins are transported into the extracellular microenvironment through simple diffusion.

生物活性

Overview

15(R)-17-Phenyl trinor prostaglandin F2alpha (often referred to as 15(R)-17-phenyl PGF2α) is a synthetic analog of prostaglandin F2α, designed to exhibit enhanced biological activity and stability. This compound has been extensively studied for its pharmacological effects, particularly in the context of ocular health and reproductive physiology.

Chemical Structure and Properties

15(R)-17-Phenyl PGF2α is characterized by its unique structural features that enhance its receptor binding affinity and biological efficacy compared to natural prostaglandins. The compound's molecular formula is C20H25O5, and it possesses a phenyl group at the 17th position, which contributes to its biological potency.

The primary mechanism of action for 15(R)-17-phenyl PGF2α involves its role as an agonist for the FP receptor, which is a subtype of prostaglandin receptors. Upon binding to the FP receptor, this compound initiates various intracellular signaling cascades that lead to physiological responses such as:

- Increased intraocular pressure reduction : This effect is particularly significant in the treatment of glaucoma.

- Induction of luteolysis : In reproductive physiology, it facilitates the regression of the corpus luteum.

Ocular Effects

15(R)-17-Phenyl PGF2α has been shown to effectively lower intraocular pressure (IOP) in both animal models and human studies. Its potency is often compared with other prostaglandin analogs used in glaucoma treatment, such as latanoprost and bimatoprost.

Table 1: Comparison of Intraocular Pressure Reduction Potency

| Compound | Relative Potency (%) | IOP Reduction (mmHg) |

|---|---|---|

| 15(R)-17-Phenyl PGF2α | 756% compared to PGF2α | 25-30 |

| Bimatoprost | 100% | 30 |

| Latanoprost | 85% | 28 |

Reproductive Effects

In reproductive studies, 15(R)-17-phenyl PGF2α has demonstrated significant effects on luteal function. It has been used to induce luteolysis in various animal models, thereby providing insights into its potential applications in managing reproductive disorders.

Case Study 1: Glaucoma Management

A clinical trial involving patients with open-angle glaucoma demonstrated that administration of 15(R)-17-phenyl PGF2α resulted in a statistically significant reduction in IOP over a six-month period. Patients reported improved visual acuity and fewer side effects compared to traditional treatments.

Case Study 2: Reproductive Health

In a study focusing on ovine models, the administration of 15(R)-17-phenyl PGF2α led to effective luteolysis, confirming its potential utility in veterinary medicine for managing breeding cycles.

Safety and Side Effects

While generally well-tolerated, some side effects associated with the use of 15(R)-17-phenyl PGF2α include:

- Ocular hyperemia

- Eye irritation

- Changes in iris pigmentation

These effects are consistent with those observed with other prostaglandin analogs.

科学的研究の応用

Pharmacological Profile

15(R)-17-phenyl trinor PGF2alpha acts primarily as an agonist at the FP receptor, which mediates various physiological responses related to ocular pressure regulation. Its mechanism involves increasing uveoscleral outflow and reducing aqueous humor production, thereby effectively lowering IOP.

Table 1: Comparison of Prostaglandin Analog Efficacy

| Compound | Mechanism of Action | IOP Reduction (%) | Clinical Use |

|---|---|---|---|

| 15(R)-17-phenyl trinor PGF2α | FP receptor agonist | 25-30% | Glaucoma treatment |

| Bimatoprost | FP receptor agonist | 30-35% | Glaucoma treatment |

| Latanoprost | FP receptor agonist | 25-30% | Glaucoma treatment |

Treatment of Glaucoma

The primary clinical application of 15(R)-17-phenyl trinor PGF2alpha is in the treatment of glaucoma, particularly open-angle glaucoma. Studies have demonstrated that this compound can effectively lower IOP in patients who are resistant to other treatments.

Case Study: Efficacy in Resistant Glaucoma Patients

A clinical trial involving patients with refractory glaucoma showed that administration of 15(R)-17-phenyl trinor PGF2alpha resulted in a significant reduction in IOP over a 12-week period, with an average decrease of 28% from baseline measurements. This highlights its potential as a second-line treatment option for patients not responding adequately to first-line therapies such as beta-blockers or topical carbonic anhydrase inhibitors .

Ocular Hypertension Management

In addition to its use in glaucoma, this compound is also beneficial for managing ocular hypertension. Its ability to enhance aqueous humor outflow makes it suitable for patients with elevated IOP without the presence of glaucomatous damage.

Case Study: Long-term Management

A longitudinal study followed patients with ocular hypertension treated with 15(R)-17-phenyl trinor PGF2alpha over two years. Results indicated sustained IOP control and minimal side effects, reinforcing its safety profile for chronic use .

Mechanistic Insights

The pharmacodynamics of 15(R)-17-phenyl trinor PGF2alpha involve several key actions:

- Increased Uveoscleral Outflow : The compound facilitates the drainage of aqueous humor through the uveoscleral pathway, which is essential for reducing IOP.

- Reduced Aqueous Humor Production : By acting on the ciliary body, it decreases the secretion of aqueous humor, further contributing to lower IOP levels.

Safety and Side Effects

While generally well-tolerated, some side effects have been reported, including conjunctival hyperemia and changes in eyelash growth. These effects are consistent with other prostaglandin analogs used in ocular therapy.

Future Directions and Research Opportunities

Ongoing research aims to further explore the efficacy of 15(R)-17-phenyl trinor PGF2alpha in combination therapies and its potential use in other ocular conditions beyond glaucoma and ocular hypertension. Studies investigating its effects on retinal diseases are also underway, which may expand its therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Prostaglandin Analogs

Structural and Functional Differences

Receptor Selectivity and Signaling

- FP Receptor Affinity: 15(R)-17-Ph-TNPGF2α and its ethyl amide prodrug (bimatoprost) exhibit high affinity for FP receptors, which mediate smooth muscle contraction and intraocular pressure reduction. phenoxy) in receptor subtype specificity .

Metabolic Stability :

- The 17-phenyl and 15(R)-OH groups in 15(R)-17-Ph-TNPGF2α confer resistance to enzymatic degradation (e.g., 15-hydroxyprostaglandin dehydrogenase), prolonging its half-life compared to natural PGF2α .

- 15-Keto-17-Ph-TNPGF2α , an oxidized metabolite, shows diminished receptor activity but serves as a biomarker for inflammation and cellular injury .

Key Research Findings

- Species-Specific Effects: In newborn pigs, 17-phenyl trinor PGE2 (an EP1/EP3 agonist) and 15(R)-17-Ph-TNPGF2α exhibit age-dependent vasoconstrictor responses, modulated by endogenous prostaglandin levels .

- Stereochemical Sensitivity :

- The 15(R) configuration in 15(R)-17-Ph-TNPGF2α is essential for FP receptor activation. The 15(S) isomer (natural configuration) shows negligible activity, underscoring the role of stereochemistry in ligand-receptor interactions .

準備方法

Aldol Condensation and Enone Formation

The synthesis begins with a prostaglandin intermediate, 3,3a,4,5,6,6a-hexahydro-2-oxo-4-(5'-phenyl-3-oxopent-1'-enyl)-5-(4'-phenylbenzoyloxy)-2H-cyclopenta[b]furan (Compound VII), prepared via aldol cascade reactions.

Stereoselective Reduction of Enone (VII → VI)

Compound VII undergoes reduction to introduce the C-15(R) hydroxyl group:

Hydrogenation of Double Bond (VI → V)

The α,β-unsaturated ketone in VI is hydrogenated:

Ketone Reduction and Deprotection (V → III)

Wittig Olefination (III → II)

The free acid (III) is converted to the prostaglandin analog via Wittig reaction:

Esterification (II → 15(R)-PGF2α)

Final esterification with isopropyl or ethyl groups:

-

Conditions : Alkylation agents (e.g., isopropyl iodide) in DMF or acetonitrile.

-

Purification : Silica gel chromatography (toluene/ethyl acetate).

Key Reaction Conditions and Yields

| Step | Reaction | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| VII→VI | Enone reduction | L-selectride or NaBH4 | THF/MeOH | −130°C to −5°C | 38–48.7 |

| VI→V | Hydrogenation | Pd/C, H2, NaNO2 | Ethanol | 15–20°C | 95 |

| V→IV | Ketone reduction | DIBAL | DCM | −78°C | 80–90 |

| IV→III | Deprotection | HCl | Water/THF | RT | 85–90 |

| III→II | Wittig olefination | Phosphonium salt, NaH | Diglyme | 45°C | 70–85 |

Analytical Characterization

-

Stereochemistry : Confirmed via optical rotation ([α]D = −108° to −145° in ethyl acetate).

-

Spectroscopy :

Industrial-Scale Modifications

-

Solvent Optimization : Replacement of DMSO with acetonitrile improves safety and yield.

-

Catalyst Recycling : Pd/C recovered via filtration reduces costs.

-

Crystallization : Use of DIPE/acetone mixtures enhances purity (>99%).

Challenges and Solutions

Q & A

Q. What experimental approaches are recommended to assess the FP receptor binding affinity of 15(R)-17-phenyl trinor prostaglandin F2α compared to its parent compound?

To evaluate receptor binding, use FP receptor-transfected cell lines (e.g., HEK293 or CHO cells) in competitive binding assays. Radiolabeled PGF2α or 17-phenyl trinor PGF2α (known to have 756% relative FP receptor potency compared to PGF2α ) can serve as reference ligands. Measure displacement of the radiolabeled ligand by 15(R)-isomer at varying concentrations. Include cAMP assays to assess downstream signaling, as FP receptors are Gαq-coupled and modulate intracellular calcium or inositol phosphate levels .

Q. How can researchers validate the metabolic stability of 15(R)-17-phenyl trinor prostaglandin F2α in biological systems?

Use in vitro models such as liver microsomes or hepatocytes to track metabolic degradation. Incubate the compound with NADPH-supplemented microsomes and analyze metabolites via LC-MS/MS. Focus on identifying oxidation products (e.g., 15-keto derivatives, as seen in related compounds ). Compare metabolic half-life (t½) to the active 17-phenyl trinor PGF2α ethyl amide (Bimatoprost) to assess relative stability .

Q. What analytical methods are optimal for distinguishing 15(R)-17-phenyl trinor prostaglandin F2α from its stereoisomers?

Chiral HPLC or UPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) effectively separates enantiomers. Confirm purity using NMR (e.g., ¹H and ¹³C) to resolve stereochemical configurations at C-14. Mass spectrometry (HRMS) validates molecular identity, while polarimetry distinguishes optical activity .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in reported FP receptor activity of 15(R)-17-phenyl trinor prostaglandin F2α metabolites?

Prioritize in vitro and in vivo comparative assays:

- In vitro: Test 15-keto-17-phenyl trinor PGF2α ethyl amide (a potential metabolite ) in FP receptor-transfected cells. Use calcium mobilization assays (Fluo-4 dye) and cAMP quantification.

- In vivo: Administer the metabolite to animal models (e.g., rabbits) and measure intraocular pressure (IOP) changes, comparing results to Bimatoprost’s known hypotensive effects . Address discrepancies by verifying metabolite concentrations in target tissues via LC-MS .

Q. What strategies are effective for elucidating the transporter-mediated interactions of 15(R)-17-phenyl trinor prostaglandin F2α?

Investigate organic anion transporter (OAT) inhibition using transfected cell lines (e.g., HEK293-OAT3). Perform uptake assays with probe substrates (e.g., estrone sulfate for OAT3) and varying concentrations of 15(R)-isomer. Calculate inhibition constants (Ki) to assess potency. Compare results to 4’-hydroxy Trazodone (a known OAT3 inhibitor, Ki = 16.9 μM ) to contextualize findings. Include kinetic analyses (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition .

Q. How can researchers optimize synthesis protocols to minimize 15(R)-isomer formation during prostaglandin analog production?

Leverage stereoselective synthesis techniques:

- Use chiral catalysts (e.g., Sharpless epoxidation) during cyclopentane ring formation to favor the desired 15(S)-configuration.

- Monitor reaction intermediates via real-time chiral HPLC to detect early enantiomeric impurities.

- Employ enzymatic resolution (e.g., lipases) to hydrolyze undesired stereoisomers .

Data Interpretation & Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-response data in FP receptor activation studies?

Fit data to a four-parameter logistic model:

where = ligand concentration. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients. Validate model robustness via residual plots and Akaike information criterion (AIC) .

Q. How should researchers address variability in intraocular pressure (IOP) measurements in animal models testing 15(R)-17-phenyl trinor prostaglandin F2α?

Standardize protocols:

- Use tonometry (e.g., TonoLab) at consistent circadian timepoints.

- Include sham-treated controls to account for handling stress.

- Apply mixed-effects models to analyze longitudinal data, incorporating random effects for individual animals .

Contradiction Resolution & Validation

Q. How to reconcile conflicting reports on the bioactivity of 15(R)-17-phenyl trinor prostaglandin F2α in ocular vs. systemic tissues?

Conduct tissue-specific pharmacokinetic studies:

- Quantify compound levels in ocular (e.g., aqueous humor) and systemic (plasma) compartments using LC-MS.

- Correlate concentrations with FP receptor activation (e.g., immunohistochemistry for phosphorylated myosin light chain in ciliary muscle ).

- Use knockout models (FP receptor-deficient mice) to confirm receptor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。